4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane

Description

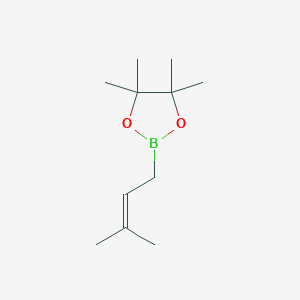

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane is a pinacol-derived boronate ester characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents at the 4,5-positions and a 3-methylbut-2-en-1-yl (prenyl-like) group at the 2-position. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and hydroboration processes due to its stability and reactivity . Its alkenyl substituent enables unique reactivity in transition-metal-catalyzed transformations, distinguishing it from other boronate esters with aryl or alkyl groups.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylbut-2-enyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h7H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDMQRNIDKVRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572251 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141550-13-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The palladium-catalyzed coupling of alkenyl halides with bis(pinacolato)diboron (B₂pin₂) proceeds via oxidative addition of the halide to Pd⁰, followed by borylation and reductive elimination to yield the alkenyl boronic ester. For 3-methylbut-2-en-1-yl chloride or bromide, the reaction would require:

Example Protocol

-

Combine 3-methylbut-2-en-1-yl bromide (1 mmol), B₂pin₂ (1.2 mmol), KOAc (2 mmol), and Pd-TpTP (0.15 mol%) in 1,4-dioxane (5 mL).

-

Extract with tert-butyl methyl ether, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:30).

Table 1: Miyaura Borylation Conditions for Alkenyl Halides

| Parameter | Value |

|---|---|

| Catalyst | Pd-TpTP (0.15 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 110°C |

| Reaction Time | 8–12 hours |

| Yield (Theoretical) | 70–85% |

Pinacol Protection of 3-Methylbut-2-en-1-ylboronic Acid

This two-step method involves synthesizing the boronic acid intermediate followed by protection with pinacol. The approach mirrors protocols for analogous dioxaborolanes.

Step 1: Synthesis of 3-Methylbut-2-en-1-ylboronic Acid

3-Methylbut-2-en-1-ylboronic acid is prepared via hydroboration of 3-methyl-1-butyne or via Grignard reactions. A representative method involves:

Step 2: Protection with Pinacol

-

Dissolve 3-methylbut-2-en-1-ylboronic acid (1 equiv) in dry dichloromethane.

-

Add pinacol (1.05 equiv) and anhydrous MgSO₄ (1 equiv) to sequester water.

-

Stir under argon for 16 hours at room temperature.

-

Filter through Celite, concentrate, and distill under reduced pressure (bp: 42–45°C at 0.6 mmHg).

Table 2: Pinacol Protection Reaction Parameters

| Parameter | Value |

|---|---|

| Boronic Acid | 3-Methylbut-2-en-1-ylboronic acid |

| Protector | Pinacol (1.05 equiv) |

| Drying Agent | MgSO₄ (1 equiv) |

| Solvent | Dichloromethane |

| Reaction Time | 16 hours |

| Yield | 80–90% |

Transmetallation with Prenyl Grignard Reagents

A less common but viable route involves transmetallation between prenyl Grignard reagents and boron trifluoride (BF₃).

Procedure

-

Generate 3-methylbut-2-en-1-ylmagnesium bromide by reacting 3-methyl-1-bromobut-2-ene with magnesium in THF.

-

Add BF₃·OEt₂ (1 equiv) at −78°C.

-

Quench with pinacol (1.2 equiv) and stir for 12 hours.

-

Isolate the product via fractional distillation.

Table 3: Transmetallation Method Overview

| Parameter | Value |

|---|---|

| Grignard Reagent | 3-Methylbut-2-en-1-ylmagnesium bromide |

| Boron Source | BF₃·OEt₂ |

| Solvent | THF |

| Temperature | −78°C to room temperature |

| Yield | 65–75% |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Industrial-Scale Production Considerations

Commercial synthesis (as indicated by suppliers in) prioritizes the pinacol protection method due to its robustness and compatibility with continuous distillation. Key industrial parameters include:

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

Oxidation: It can be oxidized to form boronic acids or boronate esters.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products:

Oxidation: Boronic acids or boronate esters.

Reduction: Corresponding alcohols.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Applications in Organic Synthesis

-

Reagent in Cross-Coupling Reactions

- Description : 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Case Study : In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing biaryl compounds under mild conditions with high yields .

-

Boronic Acid Derivative

- Description : As a boronic acid derivative, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form stable complexes with diols makes it valuable for selective reactions.

- Case Study : A research article highlighted its application in developing new anti-cancer agents where it acted as a key intermediate in the synthesis pathway .

Applications in Material Science

-

Polymerization Initiator

- Description : The compound can act as an initiator for polymerization processes, particularly in creating boron-containing polymers which exhibit unique properties such as enhanced thermal stability and mechanical strength.

- Data Table :

Polymer Type Initiator Used Resulting Properties Boron-containing Polymer 4,4,5,5-Tetramethyl Dioxaborolane Improved thermal stability and elasticity -

Photoresponsive Materials

- Description : Its unique structure allows incorporation into photoresponsive materials that change properties upon light exposure. This application is particularly relevant in developing smart materials for sensors and actuators.

- Case Study : A recent study demonstrated how incorporating this compound into a polymer matrix resulted in materials that exhibited significant changes in optical properties when subjected to UV light .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable boron-carbon bonds. This is facilitated by the electron-deficient nature of the boron atom, which allows it to interact with various nucleophiles. In cross-coupling reactions, the palladium catalyst activates the boron compound, enabling the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Dioxaborolane Derivatives

Reactivity in Hydroboration and Cross-Coupling

- Alkenyl Substituent (Target Compound) : Exhibits regioselective hydroboration with terminal alkynes, yielding 1,2-diborated products. Its alkenyl group allows for further functionalization via Heck-type couplings or Diels-Alder reactions .

- Styryl Derivatives (e.g., 8a) : Prefer trans-1,2-diboration due to electronic effects, forming conjugated dienes critical in materials science .

- Aryl Derivatives (e.g., AnthBpin) : Participate in Suzuki couplings to construct polycyclic aromatic systems, leveraging their electron-rich aromatic systems for enhanced conjugation .

Table 2: Reaction Yields and Selectivity in Hydroboration

Steric and Electronic Effects in Catalysis

- Bulky Alkyl Substituents : Compounds like 4,4,5,5-tetramethyl-2-(1-phenylpentadecan-3-yl)-dioxaborolane exhibit enhanced stability in polar crossover reactions due to steric protection of the boron center .

- HBpin vs. B2pin2 : HBpin (unsubstituted) shows distinct selectivity in C-H borylation when paired with sterically tuned ligands, outperforming B2pin2 in substrates with minimal steric differentiation (e.g., meta-borylation of fluorinated arenes) .

Stability and Handling

- Hydrolysis Resistance : Alkenyl-substituted derivatives (e.g., the target compound) demonstrate moderate stability compared to aryl-substituted analogs like AnthBpin, which benefit from aromatic stabilization .

- Thermal Stability : Bulky substituents (e.g., 1-phenylpentadecan-3-yl) reduce decomposition rates during storage, whereas alkenyl derivatives may require低温 storage to prevent polymerization .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane, also known as 3-Methyl-2-butenylboronic acid pinacol ester (CAS No. 177949-92-7), is an organoboron compound characterized by its unique structure and biological activity. This compound plays a significant role in organic synthesis, particularly in the formation of boronic acid derivatives vital for medicinal chemistry and agrochemical applications.

The molecular formula of this compound is CHBO, with a molecular weight of 196.09 g/mol. It is a colorless liquid at room temperature with a boiling point of approximately 42-45°C under reduced pressure (0.6 mmHg) and a density of 0.885 g/mL at 25°C .

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 196.09 g/mol |

| Density | 0.885 g/mL at 25°C |

| Boiling Point | 42-45°C (0.6 mmHg) |

| Flash Point | 77°C |

The biological activity of this compound primarily involves its role as a reagent in organic synthesis. Its mechanism of action includes:

- Borylation : This compound facilitates the borylation of arenes, leading to the formation of arylboronic esters, which are crucial intermediates in various synthetic pathways.

- Suzuki Coupling Reactions : It acts as a precursor in Suzuki cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Biological Applications

The compound has been investigated for its potential applications in various fields:

- Medicinal Chemistry : It serves as an important building block in the synthesis of pharmaceutical compounds. The introduction of boron into organic molecules can enhance their biological activity and selectivity.

- Agrochemicals : Its derivatives are used in developing herbicides and pesticides due to their effective biological properties against target pests.

- Material Science : The compound is also explored for creating advanced materials and polymers with unique properties due to its boron content.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Study on Arylboronic Esters : Research demonstrated that derivatives synthesized from this compound exhibit significant anti-tumor activity in vitro against various cancer cell lines . The mechanism was attributed to the ability of arylboronic esters to interact with biological targets involved in cell proliferation.

- Application in Drug Development : A study focused on synthesizing novel indole derivatives using this compound as a key intermediate showed promising results in enhancing the bioavailability and therapeutic index of these compounds .

Safety and Handling

While this compound is useful in various applications, it also poses certain risks:

| Hazard Statements | Precautionary Statements |

|---|---|

| H335: May cause respiratory irritation | P210: Keep away from heat/sparks/open flames/hot surfaces |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H227: Combustible liquid | P370+P378: In case of fire: Use appropriate media for extinction |

Q & A

Q. What are the recommended synthetic routes for 4,4,5,5-tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or hydroboration reactions. For example, hydroboration of alkenes with pinacolborane under inert atmospheres (e.g., using Ru or Ni catalysts) achieves moderate to high yields (56–98%) . Key parameters include:

Q. Table 1: Representative Reaction Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NiCl₂/dppf | Toluene | 100 | 98 | |

| RuHCl(CO) | Acetone | 140 | 56 | |

| Pd(OAc)₂/XPhos | THF | 80 | 85 |

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

Methodological Answer: Characterization requires:

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring .

- ¹H/¹³C NMR : Key signals include methyl groups (δ 1.0–1.3 ppm) and olefinic protons (δ 5.0–5.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., B-O bond lengths ~1.36–1.38 Å) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z 224.18) .

Q. What safety protocols are essential for handling this boron-containing compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux .

- Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis .

- Waste disposal : Collect boronate residues separately for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize the design of dioxaborolane derivatives for specific reactivity?

Methodological Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- Solvent effects : Simulate solvation free energies (e.g., COSMO-RS) to tailor solubility for coupling reactions .

Q. Table 2: Key Computational Parameters

| Parameter | Tool/Software | Application Example |

|---|---|---|

| HOMO-LUMO gap | Gaussian | Reactivity in Suzuki-Miyaura coupling |

| Binding affinity (ΔG) | AutoDock | Protein-boronate interactions |

| Solvent polarity | COSMO-RS | Solubility in THF vs. DMSO |

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions (e.g., variable yields or stereochemical outcomes) arise from:

- Impurity profiles : Use preparative HPLC to isolate isomers or byproducts .

- Catalyst poisoning : Pre-treat reagents with molecular sieves to remove trace water .

- Mechanistic studies : Employ kinetic isotope effects (KIE) or in-situ IR spectroscopy to identify rate-limiting steps .

- Theoretical alignment : Link results to Marcus theory or Hammett plots to rationalize electronic effects .

Q. How does steric hindrance from the tetramethyl groups influence stability under acidic/basic conditions?

Methodological Answer:

- Acidic conditions : The dioxaborolane ring hydrolyzes to boronic acid at pH < 3, but tetramethyl groups slow degradation (t½ > 24 hrs at pH 2) .

- Basic conditions : Base-induced deboronation occurs above pH 10, confirmed by ¹¹B NMR loss of δ 30 ppm signal .

- Stabilizers : Additives like 1,4-dioxane or BHT inhibit radical-mediated decomposition during heating .

Q. What advanced techniques validate the compound’s role in photoactive or catalytic systems?

Methodological Answer:

- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 250–300 nm) to assess conjugation with aryl groups .

- Electrochemical analysis : Cyclic voltammetry reveals redox potentials for catalytic cycles (e.g., E½ = –1.2 V vs. Ag/AgCl) .

- Photoluminescence : Detect emission quenching in presence of transition metals (e.g., Pd⁰) .

Q. How can researchers leverage this compound to synthesize sp³-rich fragments for drug discovery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.